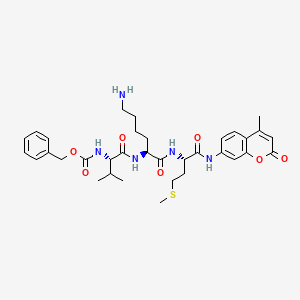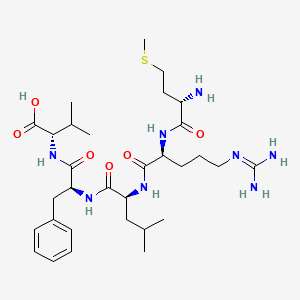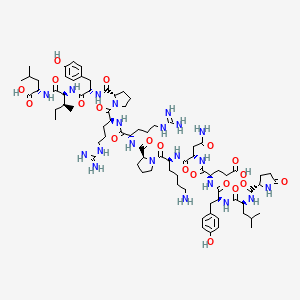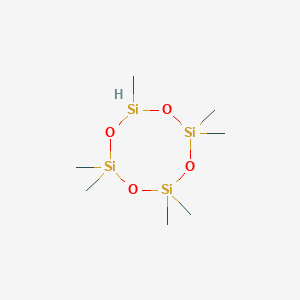![molecular formula C9H10Cl4Si B7880955 Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- CAS No. 103460-81-7](/img/structure/B7880955.png)
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, is an organosilicon compound. This specialized silane has applications in various scientific and industrial fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, involves several key steps:
Starting Materials:
2-[4-(Chloromethyl)phenyl]ethanol
Trichlorosilane
Reaction Conditions:
The hydroxyl group of 2-[4-(chloromethyl)phenyl]ethanol reacts with trichlorosilane under anhydrous conditions.
A catalyst such as a platinum-based catalyst can be used to facilitate the reaction.
The reaction typically occurs at a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, this compound is synthesized in larger reactors with continuous monitoring of reaction conditions to ensure high yield and purity. Automated systems help in maintaining the necessary anhydrous and inert conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atoms in silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, can undergo substitution reactions with nucleophiles such as amines or alcohols.
Oxidation and Reduction: Under specific conditions, the phenyl ring in the compound can participate in oxidation-reduction reactions, leading to various products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, and often a base to neutralize the generated hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substituted silanes, where one or more chlorine atoms are replaced.
Oxidized products involving the phenyl ring or the ethyl linker.
Applications De Recherche Scientifique
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, finds use in a wide array of research and industrial applications:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Biology: Modified silanes can be used in surface modification of biomaterials for improved biocompatibility.
Industry: Utilized in the production of silicon-based polymers and coatings that offer improved durability and chemical resistance.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on the context:
Chemical Reactions: The reactive chlorine atoms allow for the formation of stable Si-C and Si-O bonds, enabling the compound to act as a versatile synthetic intermediate.
Surface Modifications: In biology and medicine, it can modify surfaces to enhance properties like hydrophobicity, adhesion, and biocompatibility.
Molecular Targets and Pathways: Specific interactions with other molecules, such as binding to hydroxyl or amino groups on surfaces or within biomolecules.
Comparaison Avec Des Composés Similaires
Trimethylchlorosilane: A simpler silane used primarily in the production of other organosilicon compounds.
Phenyltrichlorosilane: Used in the synthesis of siloxane polymers, but lacks the additional functional groups of our compound.
Chloromethylsilane Derivatives: Other compounds with chloromethyl groups that might exhibit similar reactivity but differ in specific applications.
Each of these compounds offers unique properties and reactivity, making silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, a valuable addition to the array of organosilicon compounds available for research and industrial use.
Conclusion
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, is a unique organosilicon compound with versatile applications in chemistry, biology, medicine, and industry. Its distinct structure enables specific reactions and mechanisms, making it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKVFHCTVZSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467369 |
Source


|
| Record name | Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103460-81-7 |
Source


|
| Record name | Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)


![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)








